Comparative Physicochemical Profiling: 2-[(4-Bromophenyl)amino]propanamide vs. 3-((3-Bromophenyl)amino)propanamide
Direct comparison of computed physicochemical descriptors reveals that the para-bromo substitution in 2-[(4-bromophenyl)amino]propanamide results in a higher topological polar surface area (TPSA) and altered lipophilicity relative to its meta-bromo positional isomer. This differentiation stems from the distinct spatial orientation of the bromine atom and its influence on molecular polarity and hydrogen-bonding capacity [1]. Such differences can impact membrane permeability, solubility, and target-binding kinetics in a manner that is not captured by molecular weight or elemental composition alone.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 55.1 Ų (computed) |
| Comparator Or Baseline | 3-((3-Bromophenyl)amino)propanamide: 46.3 Ų (computed) |
| Quantified Difference | +8.8 Ų (19% increase) |
| Conditions | Computed using Cactvs 3.4.6.11 (PubChem) |
Why This Matters
Higher TPSA suggests improved aqueous solubility and potentially altered passive membrane diffusion, which are critical considerations in early-stage lead optimization and assay design.
- [1] PubChem. 2-[(4-Bromophenyl)amino]propanamide (CID not available) and 3-((3-Bromophenyl)amino)propanamide (CID 43131960). Computed properties. Accessed 2025. View Source
